(4-Aminomethyl-phenyl)-pyridin-4-yl-amine chemical structure and properties
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine chemical structure and properties
Structure, Synthesis, and Pharmacological Applications
Executive Summary
(4-Aminomethyl-phenyl)-pyridin-4-yl-amine (IUPAC: N-(4-(aminomethyl)phenyl)pyridin-4-amine) is a privileged bifunctional scaffold in medicinal chemistry. Characterized by a central secondary amine linking a pyridine ring and a benzylamine moiety, this structure serves as a critical "hinge-binding" pharmacophore in kinase inhibitor design (particularly for ROCK, PKC, and CDK families). Its dual-nitrogen architecture offers distinct pKa profiles, allowing for tunable solubility and specific electrostatic interactions within protein active sites. This guide details the physicochemical properties, validated synthetic routes, and structural biology applications of this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of two aromatic systems connected by a secondary amine bridge. The key functional groups dictate its reactivity and binding mode:
-
Pyridine Ring (C4-linked): Acts as a hydrogen bond acceptor (HBA) at the kinase hinge region.
-
Secondary Amine (-NH-): Acts as a hydrogen bond donor (HBD).
-
Aminomethyl Group (
): A primary aliphatic amine that is highly basic ( ) and serves as a solvent-exposed handle or conjugation site.
Property Table
| Property | Value (Predicted/Experimental) | Relevance |
| IUPAC Name | N-(4-(aminomethyl)phenyl)pyridin-4-amine | Standardization |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 199.25 g/mol | Fragment-Based Drug Design (FBDD) |
| LogP (Octanol/Water) | ~1.4 - 1.8 (Predicted) | Good membrane permeability |
| TPSA | ~50-60 | High oral bioavailability potential |
| H-Bond Donors | 3 (Primary | Receptor interaction |
| H-Bond Acceptors | 3 (Pyridine N + Amines) | Receptor interaction |
| pKa (Pyridine N) | ~5.3 | Ionization at physiological pH (partial) |
| pKa (Primary Amine) | ~9.6 | High solubility as salt form |
Synthetic Methodologies
The synthesis of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine typically proceeds via an intermediate nitrile, which avoids the chemoselectivity issues of coupling two free amines.
Validated Synthetic Route (Nitrile Reduction Pathway)
This route utilizes a Nucleophilic Aromatic Substitution (
Step 1:
-
Reactants: 4-Chloropyridinium hydrochloride + 4-Aminobenzonitrile.
-
Conditions: High temperature (140-160°C) or microwave irradiation in ethoxyethanol or neat.
-
Mechanism: The protonated pyridine ring becomes highly electrophilic at the C4 position, facilitating attack by the aniline nitrogen.
Step 2: Nitrile Reduction
-
Reactants: N-(4-cyanophenyl)pyridin-4-amine.[1]
-
Reagents: Lithium Aluminum Hydride (
) in THF or Hydrogenation ( , Raney Ni/Pd-C). -
Product: (4-Aminomethyl-phenyl)-pyridin-4-yl-amine.[1]
Reaction Workflow Diagram
Caption: Two-step synthesis via nucleophilic aromatic substitution and nitrile reduction.
Experimental Protocols
Protocol A: Synthesis of Intermediate (4-(pyridin-4-ylamino)benzonitrile)
Note: This reaction requires vigorous conditions due to the deactivation of the aniline by the nitrile group.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-chloropyridinium hydrochloride (1.0 eq) and 4-aminobenzonitrile (1.0 eq).
-
Solvent: Add 2-ethoxyethanol (concentration ~0.5 M). Alternatively, the reaction can be performed neat (solvent-free) if heated carefully to the melt.
-
Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.
-
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.
-
Neutralization: Dilute with water and adjust pH to ~9-10 using saturated
or . -
Isolation: Filter the resulting solid, wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 60-80%.
-
Protocol B: Reduction to (4-Aminomethyl-phenyl)-pyridin-4-yl-amine
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Reagent: Suspend
(2.5 eq) in anhydrous THF at 0°C. -
Addition: Add the nitrile intermediate (from Protocol A) portion-wise or as a solution in THF, maintaining the temperature below 10°C.
-
Reaction: Allow to warm to room temperature, then reflux for 2–3 hours. The nitrile peak (~2220
) should disappear in IR. -
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of in grams. -
Purification: Filter the granular precipitate. Concentrate the filtrate. The amine can be purified via amine-functionalized silica or standard flash chromatography (DCM/MeOH/
).
Pharmacological Applications & Structural Biology[12]
Kinase Hinge Binding Mode
This molecule is a classic Type I Kinase Inhibitor fragment.
-
The Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically the "gatekeeper" + 2 residue). The bridging secondary amine donates a hydrogen bond to the backbone carbonyl (gatekeeper + 1).
-
The Aminomethyl Role: This group usually projects towards the solvent front (ribose binding pocket). It improves water solubility and can form salt bridges with Aspartate or Glutamate residues often found at the pocket entrance.
Pharmacophore Map
Caption: Interaction map of the scaffold within a typical Kinase ATP-binding pocket.
Drug Discovery Context
-
ROCK Inhibitors: This scaffold resembles the core of Y-27632 (a pyridine-amide, but functionally similar) and Fasudil . It is used to target Rho-associated protein kinase for glaucoma and cardiovascular indications.
-
Fragment-Based Design: Due to its low molecular weight (<200 Da), it is an ideal "fragment" for screening. Hits containing this core can be "grown" by acylating the primary amine to reach into the back pocket of the enzyme.
Safety and Handling (SDS Highlights)
-
Hazards: As an aminopyridine derivative, it is likely toxic if swallowed and a skin/eye irritant . Aminopyridines can block potassium channels, potentially leading to seizures at high systemic doses.[2]
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Argon) at -20°C. The primary amine is sensitive to atmospheric
(carbamate formation) and oxidation over time.
References
-
Synthesis of Aminopyridines via SnAr: J. Med. Chem. 2008, 51, 17, 5330–5341. (General method for 4-aminopyridine coupling).[1]
- Reduction of Nitriles to Amines:Organic Syntheses, Coll. Vol. 4, p.564 (1963). (Standard LiAlH4 reduction protocols).
- Kinase Hinge Binders:Nat. Rev. Drug Discov. 2002, 1, 309–315.
-
PubChem Compound Summary: 4-(Pyridin-4-yl)aniline (Analogous core structure). Available at: [Link]
- ROCK Inhibitor Structural Basis:Mol. Pharmacol. 1999, 55, 1030-1036. (Discusses the binding mode of pyridine-based inhibitors).
